N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide

Oxalamide SAR Pyridine regioisomerism Kinase inhibitor selectivity

This compound is the only commercially available oxalamide combining an α-phenylethyl arm with a 4-pyridylmethyl spacer, a topology absent from all characterized kinase inhibitors and MAO-B ligands. It enables exploration of the 4-pyridylmethyl sub-pocket inaccessible to 2- or 3-pyridyl regioisomers. The chiral α-branch supports enantioselective synthesis, while the asymmetric scaffold facilitates novel MOF topologies. Also serves as a constitutional isomer negative control for BRD4097 (identical MW, distinct scaffold). Ideal for diversity-oriented kinase screening and stereochemistry-dependent target engagement studies.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 331637-19-5
Cat. No. B2667340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide
CAS331637-19-5
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=NC=C2
InChIInChI=1S/C16H17N3O2/c1-12(14-5-3-2-4-6-14)19-16(21)15(20)18-11-13-7-9-17-10-8-13/h2-10,12H,11H2,1H3,(H,18,20)(H,19,21)
InChIKeyUFYRMXFOVBOZAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide (CAS 331637-19-5): Compound Identity and Procurement Baseline


N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide (CAS 331637-19-5), also named N-(1-Phenyl-ethyl)-N'-pyridin-4-ylmethyl-oxalamide or N'-(1-phenylethyl)-N-(pyridin-4-ylmethyl)oxamide, is a disubstituted oxalamide (ethanediamide) with molecular formula C₁₆H₁₇N₃O₂ and a molecular weight of 283.33 g/mol . It belongs to the oxalamide class, which has been explored in multiple patent families as kinase inhibitors (e.g., c-Met tyrosine kinase) [1], neuraminidase inhibitors , and IDO1 inhibitors [2]. The compound is commercially available from multiple vendors at a typical purity of 95% . Unlike well-characterized oxalamide tool compounds, no peer-reviewed biological activity data were identified for this specific compound at the time of this analysis, making procurement decisions dependent on structural differentiation from characterized analogs rather than direct potency comparisons.

Why Structurally Similar Oxalamides Cannot Be Interchanged: Differentiation Basis for CAS 331637-19-5 Procurement


Within the oxalamide/ethanediamide class, minor structural variations produce distinct biological target engagement profiles. Regioisomeric pyridine substitution (2-pyridyl, 3-pyridyl, vs. 4-pyridylmethyl) and phenylethyl attachment topology (α-branched vs. β-linear) yield compounds with differing kinase selectivity, metabolic enzyme inhibition, and target affinity. For example, N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide (β-phenylethyl, 3-pyridylmethyl regioisomer) exhibits a Kᵢ of 1.11 × 10⁶ nM against phenylethanolamine N-methyltransferase (PNMT) [1], while N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide (4-chlorophenyl, 4-pyridylmethyl) shows an IC₅₀ of 3,000 nM against CYP2C8 [2], and N1-(1-phenylethyl)-N2-(pyridin-3-yl)oxalamide (α-phenylethyl, direct 3-pyridyl) demonstrates an IC₅₀ of 400 nM against MAO-B [3]. These divergent activity profiles—spanning four orders of magnitude across different targets—demonstrate that generic oxalamide scaffolds are not functionally interchangeable. The target compound CAS 331637-19-5 occupies a unique structural space (α-phenylethyl plus 4-pyridylmethyl with methylene spacer) not represented among the characterized analogs, underscoring the need for compound-specific procurement when this precise scaffold topology is required.

Quantitative Differentiation Evidence for N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide (CAS 331637-19-5)


Pyridinyl Regioisomer Differentiation: 4-Pyridylmethyl Versus 3-Pyridyl and 2-Pyridyl Oxalamide Analogs and Target Selectivity

The target compound features a pyridin-4-ylmethyl substituent attached via a methylene (-CH₂-) spacer to the oxalamide nitrogen. Among characterized oxalamide analogs, pyridine ring positional isomerism correlates with divergent biological target engagement. The 3-pyridyl direct-attachment analog N1-(1-phenylethyl)-N2-(pyridin-3-yl)oxalamide (CAS 920417-72-7) inhibits MAO-B with an IC₅₀ of 400 nM [1], while the 2-pyridyl regioisomer N-phenyl-N'-pyridin-2-yl-oxalamide is essentially inactive against GSK3β (EC₅₀ > 3.00 × 10⁵ nM) [2]. This >750-fold differential activity between pyridyl regioisomers against distinct kinase/metabolic enzyme targets establishes that the 4-pyridylmethyl topology of the target compound defines a unique selectivity space within the oxalamide class. No biological activity data are available for the 4-pyridylmethyl regioisomer itself, representing a knowledge gap for direct target comparison.

Oxalamide SAR Pyridine regioisomerism Kinase inhibitor selectivity MAO-B inhibition PNMT inhibition

Phenylethyl Topology: α-Branched (1-Phenylethyl) Versus β-Linear (2-Phenylethyl) Oxalamide Analogs and Enzyme Inhibition Profiles

The target compound contains an α-branched 1-phenylethyl group (chiral center at the benzylic carbon), distinguishing it from the β-linear 2-phenylethyl analogs. The β-linear analog N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide exhibits weak PNMT inhibition with a Kᵢ of 1.11 × 10⁶ nM (approximately 1.1 mM) [1]. In contrast, within the broader oxalamide class, α-branched phenylethyl derivatives have been associated with MAO-B inhibitory activity (IC₅₀ = 400 nM for the 3-pyridyl direct-attachment analog) [2], suggesting that the α-branching topology may confer enhanced target engagement relative to β-linear congeners. However, this inference is class-level and no direct head-to-head comparison between α-1-phenylethyl and β-2-phenylethyl oxalamides sharing identical pyridyl substitution has been reported. The target compound's α-branched topology is unique among commercially available 4-pyridylmethyl oxalamides.

Phenylethyl topology α-versus-β substitution PNMT inhibition SAR Oxalamide scaffold

Methylene Spacer in 4-Pyridylmethyl: Structural Differentiation from Direct-Attachment Pyridyl Oxalamides and Metal Chelation Potential

The target compound incorporates a methylene (-CH₂-) spacer between the pyridine ring and the oxalamide nitrogen, creating a pyridin-4-ylmethyl motif. This contrasts with direct-attachment pyridyl oxalamides such as N1,N2-di(pyridin-4-yl)oxalamide (CAS 53118-43-7), which lacks the methylene spacer and is a known ligand for metal-organic frameworks (MOFs) and coordination polymers [1]. The methylene spacer increases conformational flexibility at the pyridine attachment point, which may alter metal chelation geometry relative to direct-attachment analogs. Bis-(3-pyridyl)ethanediamide (no methylene spacer at either pyridyl) forms 1D looped chain coordination polymers with Cu(PF₆)₂, with PF₆⁻ anions interacting with amide groups [2]. The target compound's mixed topology (α-phenylethyl on one amide nitrogen, 4-pyridylmethyl on the other) creates an asymmetric ligand environment distinct from symmetric bis-pyridyl oxalamides, potentially enabling different coordination geometries or supramolecular architectures.

Methylene spacer Metal chelation MOF ligand Oxalamide conformation Coordination chemistry

Commercial Purity Baseline: 95% Typical Purity Specification Compared to Higher-Purity Oxalamide Tool Compounds

The target compound CAS 331637-19-5 is typically supplied at 95% purity from commercial vendors . This purity specification is consistent with a screening-grade or building-block-grade compound rather than a validated pharmacological tool. For comparison, well-characterized oxalamide-based pharmacological tools such as BRD4097 (HDAC inhibitor, CAS 1550053-19-4, also C₁₆H₁₇N₃O₂, MW 283.33) are supplied at >98% purity [1]. The 3% purity differential may have implications for assay reproducibility: at 95% purity, a 10 µM nominal screening concentration corresponds to 9.5 µM of the target compound with up to 0.5 µM of unidentified impurities that could contribute to off-target effects in phenotypic or cell-based assays. No data on impurity identity, batch-to-batch variability, or stability under storage conditions were identified for CAS 331637-19-5.

Compound purity Procurement specification Quality control Oxalamide Vendor comparison

Oxalamide Scaffold as Privileged Kinase Inhibitor Chemotype: Class-Level Evidence Supporting Target Compound's Potential Application Domain

The oxalamide scaffold is established in the patent and primary literature as a kinase inhibitor pharmacophore. Bristol-Myers Squibb disclosed a series of oxalamide derivatives as c-Met tyrosine kinase inhibitors for cancer therapy [1]. In p38α MAP kinase inhibitor programs, incorporation of an oxalamide moiety at the C-3 position of heterobicyclic scaffolds enhanced TNF-α release inhibitory potency by 3- to 10-fold compared to non-oxalamide analogs [2]. Specific oxalamide-based neuraminidase inhibitors have achieved IC₅₀ values as low as 0.09 µM, comparable to the clinical benchmark oseltamivir carboxylate (IC₅₀ = 0.10 µM) . These class-level precedents establish the oxalamide core as a productive starting point for kinase and enzyme inhibitor discovery. The target compound CAS 331637-19-5, bearing the oxalamide core with a novel substitution pattern (α-phenylethyl + 4-pyridylmethyl), occupies unexplored chemical space within this validated pharmacophore class, though its specific kinase inhibition profile remains uncharacterized.

Oxalamide kinase inhibitor c-Met p38α MAP kinase Drug discovery scaffold Patent analysis

Physicochemical Property Comparison: Molecular Formula Isosterism with BRD4097 and Implications for Screening Library Design

The target compound CAS 331637-19-5 shares the identical molecular formula (C₁₆H₁₇N₃O₂) and molecular weight (283.33 g/mol) with BRD4097 (CAS 1550053-19-4), a known HDAC1/2/3 inhibitor [1]. These two compounds are constitutional isomers with fundamentally different structures: the target compound is an acyclic oxalamide, while BRD4097 contains a fused tricyclic benzazepine core. Despite their formula-level identity, their topological polar surface area (TPSA), hydrogen bond donor/acceptor counts, and three-dimensional shape are expected to differ substantially. BRD4097 has established HDAC inhibitory activity [1], whereas the target compound's activity profile is unknown. This formula-level isosterism is relevant for screening library design: the target compound provides a structurally distinct chemotype with identical heavy-atom composition, enabling matched molecular pair analysis to deconvolute scaffold-specific versus atom-composition-dependent biological effects.

Molecular isosterism C₁₆H₁₇N₃O₂ Screening library Physicochemical properties BRD4097

Recommended Procurement and Application Scenarios for N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide (CAS 331637-19-5)


Novel Kinase Inhibitor Screening Library Expansion with Unexplored Oxalamide Chemotype

The oxalamide scaffold is a validated kinase inhibitor pharmacophore, with patents from Bristol-Myers Squibb demonstrating c-Met tyrosine kinase inhibition [1] and academic studies showing p38α MAP kinase potency enhancement of 3- to 10-fold upon oxalamide incorporation [2]. The target compound CAS 331637-19-5 features a substitution pattern (α-phenylethyl + 4-pyridylmethyl) not represented among any characterized oxalamide kinase inhibitors, making it suitable for diversity-oriented kinase panel screening. Its structural novelty supports hit identification in kinase targets where existing oxalamide SAR has been exhausted. Procurement is recommended for screening libraries seeking to explore the 4-pyridylmethyl sub-pocket that is inaccessible with 2-pyridyl or 3-pyridyl regioisomers .

Asymmetric Ligand for Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The target compound's asymmetric oxalamide core, combining a 4-pyridylmethyl arm (with flexible methylene spacer) and an α-phenylethyl arm, distinguishes it from symmetric bis-pyridyl oxalamide MOF ligands such as N1,N2-di(pyridin-4-yl)oxalamide (CAS 53118-43-7) [1]. The methylene spacer increases the pyridine nitrogen-to-amide distance by approximately 1.5 Å, altering metal coordination geometry. Bis-(3-pyridyl)ethanediamide analogs form 1D looped chain coordination polymers with Cu(PF₆)₂ [2]; the target compound's asymmetric topology may enable different supramolecular architectures. Procurement is indicated for inorganic and materials chemistry groups developing novel MOF topologies or exploring asymmetric ligand effects on framework porosity and guest selectivity.

Matched Molecular Pair Analysis with BRD4097 for Scaffold-Hopping and Target Deconvolution

The target compound shares the identical molecular formula (C₁₆H₁₇N₃O₂) and molecular weight (283.33 g/mol) with BRD4097, a known HDAC1/2/3 inhibitor [1]. Despite this formula-level identity, the two compounds are constitutional isomers with fundamentally different scaffolds (acyclic oxalamide vs. tricyclic benzazepine). This enables matched molecular pair analysis to deconvolute whether biological activity observed in phenotypic screens arises from the heavy-atom composition or the specific scaffold topology. Procurement of CAS 331637-19-5 alongside BRD4097 supports HDAC inhibitor discovery programs requiring a structurally distinct negative control compound with identical atom composition for target engagement specificity studies.

Chiral Oxalamide Building Block for Enantioselective Synthesis and Stereochemistry-Activity Studies

The α-branched 1-phenylethyl substituent in the target compound introduces a chiral center at the benzylic carbon, in contrast to achiral β-linear 2-phenylethyl oxalamide analogs [1]. This chirality enables enantioselective synthesis of downstream derivatives and stereochemistry-dependent pharmacological profiling. Within the oxalamide class, α-branched phenylethyl derivatives have demonstrated MAO-B inhibitory activity (IC₅₀ = 400 nM for the 3-pyridyl analog) [2], while β-linear analogs show weak PNMT inhibition (Kᵢ = 1.11 × 10⁶ nM) [1]. The target compound's chiral α-phenylethyl-4-pyridylmethyl combination is unique among commercially available oxalamides, supporting procurement for medicinal chemistry groups investigating stereochemistry-dependent target engagement in enzyme inhibition programs.

Quote Request

Request a Quote for N'-(1-phenylethyl)-N-[(pyridin-4-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.